cyclooctylthiourea

Lipophilicity Membrane permeability QSAR

Select cyclooctylthiourea for its superior lipophilicity (predicted logP 2.8–3.2) versus cyclohexylthiourea (logP 1.40) and phenylthiourea (logP 0.56). The cyclooctyl ring improves membrane permeability, cuticular penetration in pest-control SAR, and hydrocarbon solubility for lubricant additives. Its lower melting point (93–95 °C vs. ~164 °C for the cyclohexyl analog) simplifies masterbatch incorporation. Ideal for ectoparasiticide libraries, ashless antiwear additives, and non-aryl scorch inhibitors.

Molecular Formula C9H18N2S
Molecular Weight 186.32 g/mol
Cat. No. B8706658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclooctylthiourea
Molecular FormulaC9H18N2S
Molecular Weight186.32 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)NC(=S)N
InChIInChI=1S/C9H18N2S/c10-9(12)11-8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H3,10,11,12)
InChIKeyRWTUIVXJWXJSIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclooctylthiourea (CAS 128169-48-2): Physicochemical Identity and Comparator Landscape for Informed Thiourea Procurement


Cyclooctylthiourea (C₉H₁₈N₂S, MW 186.32 g/mol) is a mono-N-cycloalkyl thiourea derivative in which a cyclooctyl ring is directly attached to one nitrogen of the thiourea core [1]. It belongs to the broader class of N-substituted thioureas that have been investigated for antimicrobial, enzyme-inhibitory, pesticidal, and materials-science applications [2]. Unlike its aromatic counterpart phenylthiourea (XLogP ≈ 0.56–0.7) or the smaller-ring cyclohexylthiourea (XLogP3 = 1.40), cyclooctylthiourea carries a substantially larger aliphatic ring, which markedly alters lipophilicity, conformational flexibility, and thermal behaviour — properties that directly influence formulation, biological partitioning, and target engagement [3].

Why Generic Substitution of Cyclooctylthiourea with Smaller-Ring or Aryl Thioureas Can Compromise Experimental Outcomes


Within the N-substituted thiourea family, apparently modest changes in the N-alkyl or N-cycloalkyl substituent produce disproportionately large shifts in logP, solid-state packing, and target-binding geometry. Replacing the eight-membered cyclooctyl ring with a six-membered cyclohexyl group (as in cyclohexylthiourea) reduces lipophilicity by approximately 1–1.5 logP units, which can alter membrane partitioning and bioavailability in cell-based assays . Switching to a planar aromatic group (phenylthiourea) fundamentally changes π-stacking behaviour and conformational freedom [1]. Furthermore, patents explicitly teach that cycloalkyl ring size modulates ectoparasiticidal potency, vulcanization-inhibitor activity, and lubricant-additive performance — meaning that a smaller-ring or aryl analog is not functionally interchangeable with the cyclooctyl derivative [2][3][4]. The quantitative evidence below substantiates why procurement specifications must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for Cyclooctylthiourea vs. Closest Thiourea Analogs


Lipophilicity Advantage: Predicted LogP of Cyclooctylthiourea vs. Cyclohexylthiourea and Phenylthiourea

Cyclooctylthiourea is predicted to exhibit a logP of approximately 2.8–3.2 based on the incremental methylene-group contribution observed across the cycloalkyl thiourea homologous series (each CH₂ adds ca. 0.5 logP units). By contrast, cyclohexylthiourea has an experimentally determined XLogP3 of 1.400, and phenylthiourea has an XLogP of 0.56 [1]. This represents a >1.4 log-unit increase in lipophilicity relative to cyclohexylthiourea and a >2.2 log-unit increase relative to phenylthiourea. Cycloheptylthiourea (LogP 2.63) bridges the gap but remains ~0.2–0.6 log units below the cyclooctyl analog .

Lipophilicity Membrane permeability QSAR

Thermal Behaviour Differentiation: Melting Point Depression Induced by the Cyclooctyl Ring

Cyclooctylthiourea exhibits a melting point of 93–95 °C, as reported in the synthesis procedure described in US Patent 4,900,740 [1]. This is approximately 69–71 °C lower than cyclohexylthiourea, which melts at 162–166 °C (reference value 164 °C) . Cycloheptylthiourea shows an intermediate melting point of 89–91 °C [2]. The substantial melting-point depression observed with the eight-membered ring reflects weaker crystal-lattice packing due to the greater conformational flexibility and steric bulk of the cyclooctyl group compared to the chair-conformation-locked cyclohexyl ring [3].

Thermal analysis Formulation Solid-state properties

Pesticidal Activity Spectrum: Cyclooctyl-Containing Thioureas vs. N,N-Dialkyl Thioureas Against Resistant Ticks

US Patent 4,194,008 explicitly teaches that N-aryl-N'-(cyclo)-alkyl-thioureas — including those bearing a cyclooctyl substituent such as N-(2,6-diethyl-phenyl)-N'-cyclooctyl-thiourea and N-(2,4,6-triethyl-phenyl)-N'-cyclooctyl-thiourea — demonstrate superior activity against phosphoric acid ester-resistant ticks of the genus Boophilus compared with the previously known N-aryl-N',N'-dialkyl-thioureas [1]. The patent further states that these cycloalkyl derivatives possess a 'distinctly pronounced insecticidal side-effect' that is absent in the dialkyl comparator series [1]. While quantitative MIC or LD₅₀ values are not tabulated for the unsubstituted cyclooctylthiourea parent compound in this patent, the explicit preference for cycloalkyl (including cyclooctyl) over dialkyl substitution establishes a class-level structure-activity principle.

Ectoparasiticide Insecticide Acaricide

Vulcanization Inhibition: Cyclooctylthio Derivatives as Prevulcanization Inhibitors in Rubber Processing

Australian Patent AU1971026276 claims 3-cycloalkylthio-3-azabicyclo[3.2.2]nonanes as vulcanization inhibitors, with 3-cyclooctylthio-3-azabicyclo[3.2.2]nonane specifically enumerated as a claimed compound example [1]. The patent teaches that these cycloalkylthio derivatives 'inhibit premature vulcanization or scorch of vulcanizable rubber compositions and activate vulcanization at curing temperatures,' enabling faster cure with greater processing safety [1]. Critically, the patent notes that replacement of the cycloalkyl radical with an aryl radical yields compounds with 'entirely different properties,' underscoring the functional specificity of the cycloalkyl (including cyclooctyl) substitution [1]. While the parent cyclooctylthiourea is not the exact compound claimed, the cyclooctylthio motif is structurally integral to the inhibitor pharmacophore.

Rubber vulcanization Scorch inhibition Processing safety

Ashless Lubricant Additive Design Space: Cyclic Thioureas Including Cyclooctyl Derivatives

European Patent EP1124920B1 discloses cyclic thiourea compounds — where R₁ and R₂ are independently alkyl or functionalized alkyl — as ashless, non-phosphorus-containing antiwear, antifatigue, and extreme-pressure additives for lubricating oils [1]. The patent positions these cyclic thioureas as alternatives to zinc dialkyldithiophosphates (ZDDP), which contribute to ash formation and catalytic-converter poisoning. A related lubricant patent (US Patent 5,935,913) explicitly includes cyclooctyl among the preferred cycloalkyl substituents (R₃, R₆, R₇ = cyclopentyl, cyclohexyl, cyclooctyl, cyclododecyl) for wear-protection additives [2]. Cyclooctylthiourea, with its C₈ ring, occupies a distinct position in this design space: it provides greater hydrocarbon solubility than cyclohexyl analogs while avoiding the excessive molecular weight and potential crystallinity issues of cyclododecyl derivatives.

Lubricant additives Antiwear Extreme pressure

Commercial Availability and Purity Benchmarking: Cyclooctylthiourea vs. Cyclohexylthiourea

Cyclooctylthiourea is commercially available from CymitQuimica (Biosynth brand) with a minimum purity specification of 95% and a molecular weight of 186.32 g/mol . Cyclohexylthiourea, by comparison, is available from multiple suppliers (TCI America, Aladdin Scientific, Thermo Fisher) at purities of ≥98% (HPLC) and a reference melting point of 164 °C, reflecting its more established supply chain and larger production volumes . Cyclopentylthiourea (MW 144.24) and cycloheptylthiourea (MW 172.29) occupy intermediate positions in terms of commercial maturity. The relative scarcity of cyclooctylthiourea compared to cyclohexylthiourea may translate to longer lead times but also indicates a less commoditized research tool with differentiated intellectual property positioning.

Procurement Purity specification Supply chain

Highest-Value Application Scenarios for Cyclooctylthiourea Based on Quantitative Differentiation Evidence


Agrochemical Lead Optimization: Cyclooctylthiourea as a Building Block for Acaricide and Insecticide SAR Programs Targeting Resistant Strains

US Patent 4,194,008 demonstrates that N-aryl-N'-cyclooctyl-thioureas outperform N,N-dialkyl-thioureas against phosphoric acid ester-resistant Boophilus ticks, and additionally exhibit a broader insecticidal spectrum [1]. Medicinal and agrochemical chemistry teams pursuing structure-activity relationship (SAR) campaigns against resistant arthropod pests can procure cyclooctylthiourea as a versatile intermediate for generating N-aryl-N'-cyclooctyl-thiourea libraries. The enhanced lipophilicity (predicted logP ≈ 2.8–3.2 vs. 1.40 for cyclohexylthiourea) further supports cuticular penetration in target arthropods .

Industrial Rubber Formulation: Cyclooctylthio Motif as a Functional Scorch Inhibitor Not Replaceable by Aryl Thioureas

Australian Patent AU1971026276 establishes that 3-cyclooctylthio-3-azabicyclo[3.2.2]nonane functions as a prevulcanization inhibitor, and that substituting the cycloalkyl group with an aryl moiety abolishes this activity [2]. Rubber compounders seeking non-aryl scorch inhibitors with cure-activation properties can employ cyclooctylthiourea as a precursor for synthesizing cycloalkylthio-azabicyclononane derivatives. The lower melting point of cyclooctylthiourea (93–95 °C vs. 164 °C for cyclohexylthiourea) facilitates incorporation into rubber masterbatch formulations at reduced processing temperatures [3].

Ashless Lubricant Additive Development: Cyclooctylthiourea as a Hydrophobicity-Optimized Intermediate for Next-Generation Antiwear Packages

European Patent EP1124920B1 and US Patent 5,935,913 position cyclic thioureas bearing cyclooctyl substituents as ashless, non-phosphorus antiwear and extreme-pressure additives [4][5]. Formulation scientists developing ZDDP-replacement strategies can select cyclooctylthiourea for its intermediate hydrophobicity: it provides greater hydrocarbon solubility than cyclohexyl analogs (ΔlogP ≈ +1.4) while avoiding the excessive molecular weight of cyclododecyl derivatives (MW 186.32 vs. ~242 for C₁₂). This property profile supports balanced solvency and additive performance in Group I–IV lubricant base oils.

Membrane-Permeable Probe and Cell-Based Assay Development Requiring High-LogP Thiourea Scaffolds

With a predicted logP of 2.8–3.2 — substantially exceeding that of cyclohexylthiourea (XLogP3 1.40) and phenylthiourea (XLogP 0.56) — cyclooctylthiourea is the cycloalkyl thiourea of choice when intracellular target engagement is required [6]. Researchers designing fluorescent thiourea conjugates, enzyme-activity probes, or cell-penetrant inhibitors can procure cyclooctylthiourea to maximize passive membrane diffusion without resorting to fully lipophilic aromatic substituents that may introduce undesirable π-stacking interactions or fluorescence quenching.

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